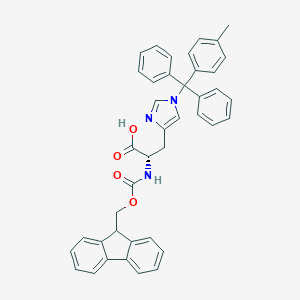

Fmoc-His(Mtt)-OH

Descripción general

Descripción

Fmoc-His(Mtt)-OH is a compound used in peptide synthesis . It has a molecular weight of 633.73 g/mol . The Mtt group can be removed from the side-chain of histidine by treatment with dilute TFA .

Synthesis Analysis

Fmoc-His(Mtt)-OH is best coupled with DEPBT to minimize racemization . The Mtt group can be removed from the side-chain of histidine by treatment with dilute TFA . A Chinese paper also mentions a synthesis method involving dichlorodimethylsilane under alkaline conditions .Molecular Structure Analysis

The molecular formula of Fmoc-His(Mtt)-OH is C41H35N3O4 . The structure includes a fluorenylmethoxycarbonyl (Fmoc) group, which is a base-labile protecting group used in organic synthesis .Chemical Reactions Analysis

Fmoc-His(Mtt)-OH is used as a substrate to investigate its couplings to peptide molecules . Side reactions induced by these side-chain unprotected amino acids have been elucidated, and solutions addressing these side reactions are developed .Physical And Chemical Properties Analysis

Fmoc-His(Mtt)-OH appears as a white to slight yellow to beige powder . It has a molecular weight of 633.73 g/mol . The storage temperature is between 15-25°C .Aplicaciones Científicas De Investigación

Fmoc-His(Mtt)-OH is a derivative of the amino acid histidine that is protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group . The Fmoc group is a temporary protecting group of the amino function, removed at each step of the synthesis . Here are some fields where Fmoc-protected amino acids like Fmoc-His(Mtt)-OH are commonly used:

-

Peptide Synthesis

- Fmoc-protected amino acids are widely used in solid-phase peptide synthesis (SPPS) . This method allows for the production of peptides in larger quantities, which is particularly useful for biological tests, NMR structural research, and interaction studies .

- The Fmoc group is removed at each step of the synthesis, allowing for the sequential addition of amino acids to the growing peptide chain .

-

Material Science

- Amino acids and short peptides modified with the Fmoc group have self-assembling properties, making them increasingly important in materials science .

- The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, enabling the fabrication of functional materials .

-

Bio-Templating

-

Automated Fmoc-based Synthesis

- Fmoc-protected amino acids are used in automated Fmoc-based synthesis of bio-inspired peptide crypto-thioesters .

- This method enables access to peptide thioester surrogates, which are key intermediates for the convergent synthesis of proteins through native chemical ligation .

- The synthesis of this new device can be fully automated using inexpensive commercially available materials and does not require any post-synthetic steps prior to native chemical ligation .

-

Drug Delivery

-

Therapeutic Properties

- Fmoc-modified amino acids and short peptides have been studied for their potential therapeutic properties .

- The self-assembling properties of these molecules can be exploited to create structures that interact with biological systems in specific ways, potentially leading to new treatments for various diseases .

-

Protein Splicing

- Fmoc-protected amino acids are used in the field of protein splicing .

- A method has been developed that uses an amide-to-thioester rearrangement, reminiscent of the first step of intein-promoted in vivo protein splicing .

- This method enables access to peptide thioester surrogates, which are key intermediates for the convergent synthesis of proteins through native chemical ligation .

-

Nanostructure Fabrication

- Fmoc-modified amino acids and short peptides can serve as building blocks for the fabrication of functional materials .

- The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, enabling the fabrication of nanostructures with specific shapes and sizes .

-

Antibiotic Properties

- Fmoc-modified amino acids and short peptides have been studied for their potential antibiotic properties .

- The self-assembling properties of these molecules can be exploited to create structures that interact with biological systems in specific ways, potentially leading to new treatments for various diseases .

Safety And Hazards

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(4-methylphenyl)-diphenylmethyl]imidazol-4-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H35N3O4/c1-28-20-22-31(23-21-28)41(29-12-4-2-5-13-29,30-14-6-3-7-15-30)44-25-32(42-27-44)24-38(39(45)46)43-40(47)48-26-37-35-18-10-8-16-33(35)34-17-9-11-19-36(34)37/h2-23,25,27,37-38H,24,26H2,1H3,(H,43,47)(H,45,46)/t38-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNOCIIYDYLYWEU-LHEWISCISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C[C@@H](C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H35N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10568888 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-[(4-methylphenyl)(diphenyl)methyl]-L-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10568888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

633.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-His(Mtt)-OH | |

CAS RN |

133367-34-7 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-[(4-methylphenyl)(diphenyl)methyl]-L-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10568888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

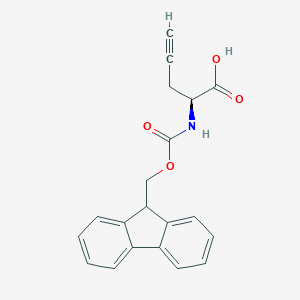

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

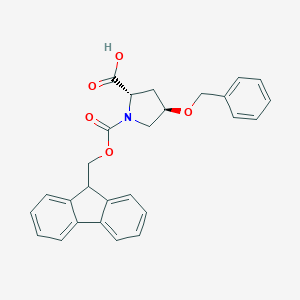

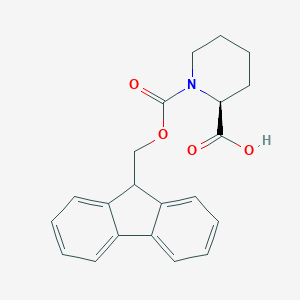

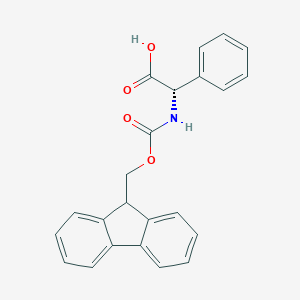

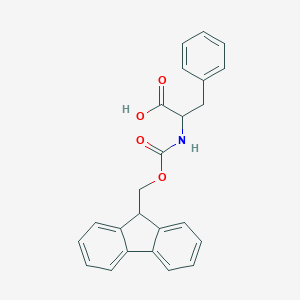

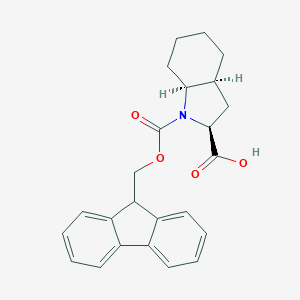

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.